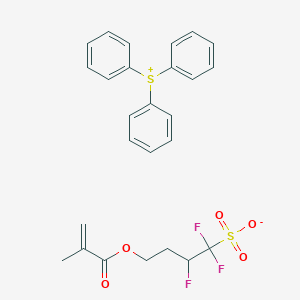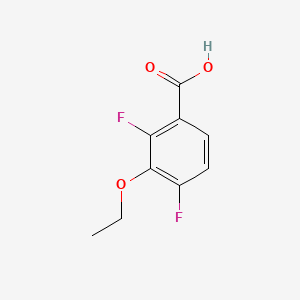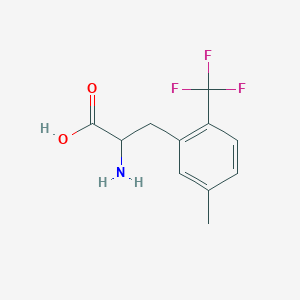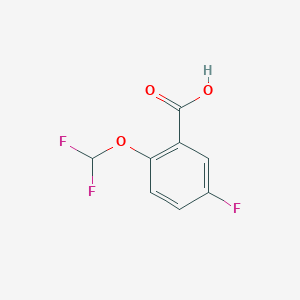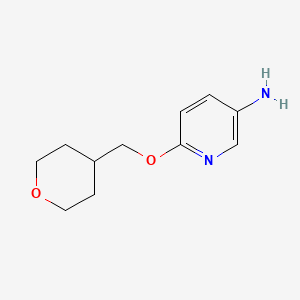
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine
Descripción general
Descripción
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2O2 . It falls under the category of amines . The CAS Number for this compound is 1180133-66-7 .
Synthesis Analysis
The synthesis of pyridine compounds, such as this compound, often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H16N2O2 . The compound has a molecular weight of 208.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.26 and a molecular formula of C11H16N2O2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, belonging to the broader class of tetra- and pentasubstituted pyrylium salts and pyran derivatives, plays a significant role in organic synthesis and chemical transformations. Tetrasubstituted pyrylium salts, for example, react with secondary alkyl amines to yield stable crystalline 2-dialkylamino-2h-pyrans. These reactions are regioselective, leading to specific substitutions on the heterocyclic ring. The reaction products' structures have been elucidated using various spectroscopic methods, such as n.m.r., i.r., u.v., and mass spectroscopy. These compounds undergo further transformations under different conditions, leading to a variety of derivative compounds, highlighting the versatile nature of pyran-based compounds in chemical synthesis (Fischer, Zimmermann, & Weissenfels, 1983).
Applications in Material Science and Medicinal Chemistry
Pyran derivatives, including those similar to this compound, find applications in material science and medicinal chemistry. Their ability to undergo various chemical transformations makes them valuable scaffolds for synthesizing complex organic molecules. These compounds are involved in the synthesis of multi-component reactions leading to highly substituted molecules, which are crucial in drug discovery and development processes. The versatility of these compounds is evident in their ability to form different types of bonds and undergo ring transformations, making them essential for constructing complex molecular architectures (Beck, Picard, Herdtweck, & Dömling, 2004).
Role in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of pharmaceutical chemistry, and pyran derivatives play a crucial role in their synthesis. The structural flexibility of pyran derivatives, including this compound, allows for the construction of various heterocyclic frameworks. These frameworks are pivotal in the development of new drugs and materials with specific biological or physical properties. The ability to introduce different substituents through reactions with amines and other reagents expands the utility of pyran derivatives in synthesizing novel heterocyclic compounds with potential applications in drug discovery and materials science (Strah, Svete, & Stanovnik, 1996).
Direcciones Futuras
Future directions in the study and application of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine and related compounds could involve the development of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is becoming increasingly important in the development of clinically active drugs .
Propiedades
IUPAC Name |
6-(oxan-4-ylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJVSVJOMXDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



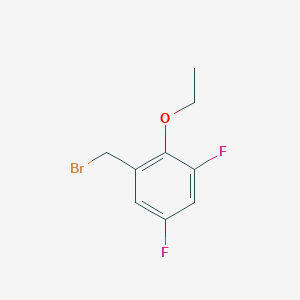
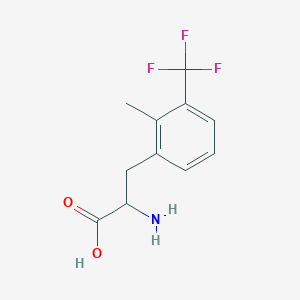

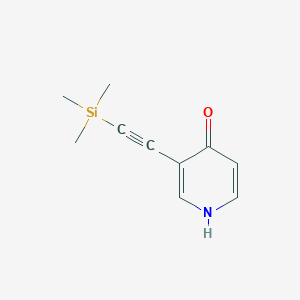
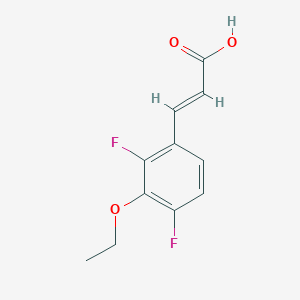
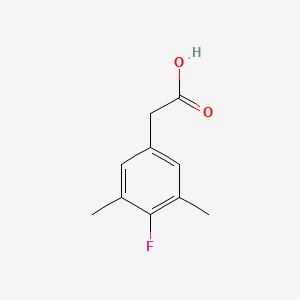
![[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1393360.png)
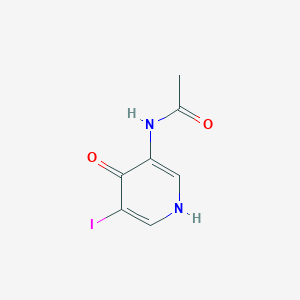
![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)
![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)
